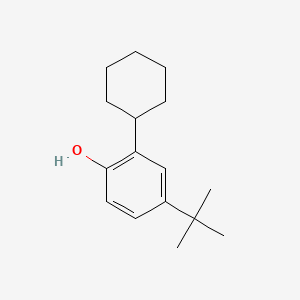
4-tert-Butyl-2-cyclohexylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-cyclohexylphenol is an organic compound with the molecular formula C16H24O It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclohexyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-cyclohexylphenol typically involves the alkylation of phenol with tert-butyl and cyclohexyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Hydrogenation of the aromatic ring can lead to the formation of cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexanol and related compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2-cyclohexylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2-cyclohexylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s bulky tert-butyl and cyclohexyl groups can also affect its binding affinity and selectivity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Lacks the cyclohexyl group, resulting in different chemical and physical properties.
2-Cyclohexylphenol: Lacks the tert-butyl group, leading to variations in reactivity and applications.
4-tert-Butyl-2-methoxyphenol: Contains a methoxy group instead of a cyclohexyl group, altering its chemical behavior.
Uniqueness
4-tert-Butyl-2-cyclohexylphenol is unique due to the presence of both tert-butyl and cyclohexyl groups, which confer distinct steric and electronic effects
Propiedades
Número CAS |
5450-24-8 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
4-tert-butyl-2-cyclohexylphenol |
InChI |
InChI=1S/C16H24O/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |
Clave InChI |
PDFWQXMLRLJXAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


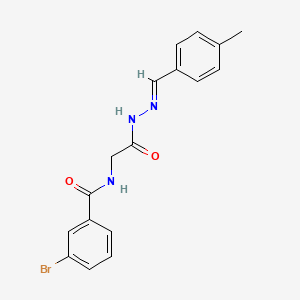
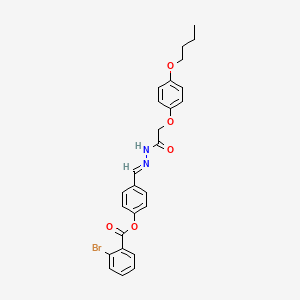
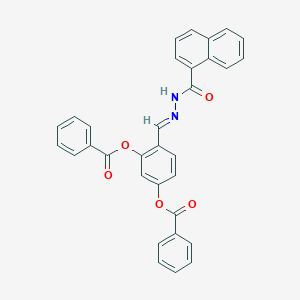
![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012650.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012662.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12012666.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012673.png)
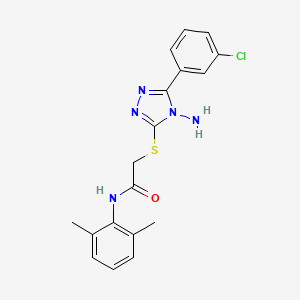
![2,2'-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid](/img/structure/B12012682.png)




![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
